 
            | REACTION_CXSMILES | [C:1](=[O:11])([O:6][CH:7]([CH3:10])[CH2:8][Cl:9])[O:2][CH2:3][CH2:4][Cl:5].C1(=O)OCCO1.C=CC.[Cl:21]Cl.C(=O)([O-])[O-].C1OC1C.C1OC1>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC.ClCCCl.C(Cl)(Cl)Cl>[C:1](=[O:11])([O:6][CH:7]([CH3:10])[CH2:8][Cl:9])[O:2][CH2:3][CH2:4][Cl:5].[Cl:9][CH2:8][CH:7]([Cl:21])[CH3:10] |f:7.8| | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    ClCCCl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    11.9 g                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(Cl)(Cl)Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    3.02 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(OCCCl)(OC(CCl)C)=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0.051 g                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Br-].C(CCC)[P+](CCCC)(CCCC)CCCC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    1.5 mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(OCCO1)=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    2 mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C=CC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClCl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C([O-])([O-])=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1C(C)O1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1CO1                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                -60 °C                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                was heated at 190° C.-192° C. in a 10 ml reaction flask                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                equipped with magnetic stirrer                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                at about room temperature                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                After 3 hours of heating                                                                             | 
| Duration | 
                                                                                3 h                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(OCCCl)(OC(CCl)C)=O                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    ClCC(C)Cl                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| REACTION_CXSMILES | [C:1](=[O:11])([O:6][CH:7]([CH3:10])[CH2:8][Cl:9])[O:2][CH2:3][CH2:4][Cl:5].C1(=O)OCCO1.C=CC.[Cl:21]Cl.C(=O)([O-])[O-].C1OC1C.C1OC1>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC.ClCCCl.C(Cl)(Cl)Cl>[C:1](=[O:11])([O:6][CH:7]([CH3:10])[CH2:8][Cl:9])[O:2][CH2:3][CH2:4][Cl:5].[Cl:9][CH2:8][CH:7]([Cl:21])[CH3:10] |f:7.8| | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    ClCCCl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    11.9 g                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(Cl)(Cl)Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    3.02 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(OCCCl)(OC(CCl)C)=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0.051 g                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Br-].C(CCC)[P+](CCCC)(CCCC)CCCC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    1.5 mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(OCCO1)=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    2 mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C=CC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClCl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C([O-])([O-])=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1C(C)O1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1CO1                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                -60 °C                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                was heated at 190° C.-192° C. in a 10 ml reaction flask                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                equipped with magnetic stirrer                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                at about room temperature                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                After 3 hours of heating                                                                             | 
| Duration | 
                                                                                3 h                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(OCCCl)(OC(CCl)C)=O                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    ClCC(C)Cl                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |